7-bromobicyclo[2.2.1]hept-2-ene
Description
Significance of Bicyclo[2.2.1]hept-2-ene Derivatives in Research
Derivatives of bicyclo[2.2.1]hept-2-ene are of considerable interest due to their wide-ranging applications in several areas of chemical research. ontosight.ai Their rigid structure provides a well-defined spatial arrangement, which is crucial for investigating stereochemical principles and reactivity. ontosight.ai These compounds serve as important intermediates in the synthesis of natural products and pharmaceuticals. ontosight.aiontosight.ai For example, the norbornene skeleton is found in molecules with potential antimicrobial, antiviral, and anticancer properties. ontosight.ai Furthermore, their strained double bonds make them suitable for use in catalysis, particularly in metathesis reactions. ontosight.ai The ability to introduce a variety of functional groups onto the bicyclic framework allows for the fine-tuning of their chemical and physical properties, leading to the development of new materials such as polymers with specific characteristics. ontosight.ai
Overview of Halogenated Bicyclic Structures in Synthetic Transformations
Halogenated bicyclic compounds, including those derived from the bicyclo[2.2.1]hept-2-ene system, are pivotal building blocks in synthetic organic chemistry. sigmaaldrich.com The presence of a halogen atom, such as bromine, introduces a reactive handle that can be exploited in a multitude of transformations. ontosight.ai These reactions include nucleophilic substitutions, eliminations, and cross-coupling reactions, which are fundamental for the construction of more complex molecular architectures.
The halogen atom's electronegativity and size influence the reactivity and stereochemical outcome of these reactions. For instance, the bromine atom in 7-bromobicyclo[2.2.1]hept-2-ene can be substituted by various nucleophiles, allowing for the introduction of diverse functional groups. Halogenated heterocycles, a related class of compounds, are also widely used as intermediates in the synthesis of other organic compounds due to the modifiable nature of their structures. sigmaaldrich.com The study of halogenated bicyclic systems continues to be an active area of research, with ongoing efforts to develop new synthetic methodologies and explore their applications in medicinal chemistry and materials science. nih.gov
Physical and Chemical Properties of this compound
The compound this compound, also known by its synonym syn-7-bromonorbornene, is a halogenated bicyclic hydrocarbon. chemicalbook.com Its chemical formula is C₇H₉Br, and it has a molecular weight of approximately 173.05 g/mol . chemnet.comsigmaaldrich.comscbt.com The presence of the bromine atom at the 7-position of the bicyclo[2.2.1]hept-2-ene framework imparts distinct physical and chemical properties to the molecule.
| Property | Value |
| Molecular Formula | C₇H₉Br |
| Molecular Weight | 173.05 g/mol |
| CAS Number | 20047-65-8 |
| Density | 1.46 - 1.533 g/cm³ |
| Boiling Point | 192°C at 760 mmHg |
| Flash Point | 63.2°C |
| Refractive Index | 1.583 |
Note: The density is reported as 1.46 g/mL at 20 °C and also as 1.533 g/cm³. chemnet.comsigmaaldrich.comchemsrc.com Data is compiled from multiple sources. chemnet.comsigmaaldrich.comscbt.comchemsrc.com
Synthesis of this compound
The primary method for synthesizing this compound involves the direct bromination of bicyclo[2.2.1]hept-2-ene (norbornene). This reaction is typically carried out by slowly adding bromine to a solution of norbornene in an inert solvent like carbon tetrachloride or dichloromethane (B109758). The reaction proceeds with high regioselectivity, favoring the introduction of the bromine atom at the 7-position due to the steric and electronic factors inherent in the bicyclic system. The reaction temperature is often controlled between 0–25°C to manage the reaction rate and selectivity.
Another approach involves a Diels-Alder reaction between cyclopentadiene (B3395910) and an appropriate olefin to form a bicyclo[2.2.1]hept-2-ene derivative, which is then subjected to bromination. This method allows for the introduction of substituents on the bicyclic framework prior to bromination.
Spectroscopic Characterization
The structure of this compound and its derivatives is elucidated using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly instrumental in determining the stereochemistry of these compounds. researchgate.netresearchgate.net For instance, the γ-gauche effect and long-range couplings observed in NMR spectra are critical for assigning the configuration of the bromine atoms and other substituents on the norbornane (B1196662) skeleton. researchgate.netresearchgate.net X-ray crystallography provides definitive proof of the molecular structure and stereochemistry. researchgate.net
Reactions and Transformations
The this compound molecule is a versatile intermediate in organic synthesis due to the reactivity of both the carbon-bromine bond and the double bond.
Substitution Reactions
The bromine atom at the 7-position can undergo nucleophilic substitution reactions. This allows for the replacement of the bromine with a variety of nucleophiles, such as hydroxide (B78521) (OH⁻), amine (NH₂⁻), and alkoxide (RO⁻) groups, providing a pathway to a range of 7-substituted bicyclo[2.2.1]hept-2-ene derivatives.
Addition Reactions to the Double Bond
The double bond in this compound can participate in various addition reactions. For example, electrophilic addition of bromine has been studied at different temperatures, leading to a mixture of addition products. researchgate.net The investigation of these reactions helps in understanding the role of neighboring group participation and potential rearrangements. researchgate.net Epoxidation of the double bond has also been a subject of study. researchgate.netdnu.dp.ua
Rearrangement Reactions
Under certain reaction conditions, the bicyclic framework of this compound derivatives can undergo skeletal rearrangements. researchgate.net For instance, studies on the bromination of this compound have explored the possibility of Wagner-Meerwein rearrangements, although some proposed rearrangements have been debated in the scientific literature. researchgate.net
Applications in Organic Synthesis
The unique structural features and reactivity of this compound make it a valuable building block in organic synthesis.
Precursor for Complex Bicyclic and Polycyclic Systems
It serves as a key starting material for the synthesis of more intricate bicyclic and polycyclic compounds. The ability to functionalize the molecule at both the 7-position and across the double bond provides synthetic chemists with a powerful tool for constructing complex molecular architectures.
Role in the Synthesis of Biologically Active Molecules and Natural Products
Derivatives of this compound are utilized as intermediates in the synthesis of biologically active molecules and natural products. ontosight.ai For example, it was used in the synthesis of syn- and anti-7-(1,2-butadienyl)bicyclo[2.2.1]hept-2-ene. sigmaaldrich.comsigmaaldrich.com The rigid bicyclic scaffold can be a key structural element in molecules designed for specific biological targets.
Structure
3D Structure
Properties
IUPAC Name |
7-bromobicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Br/c8-7-5-1-2-6(7)4-3-5/h1-2,5-7H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPAUZYYSFLZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296625 | |
| Record name | 7-bromobicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22365-94-2, 20047-65-8 | |
| Record name | NSC110572 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-bromobicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | syn-7-Bromobicyclo[2.2.1]hept-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 7 Bromobicyclo 2.2.1 Hept 2 Ene and Its Derivatives
Direct Bromination Approaches
Direct bromination of bicyclo[2.2.1]hept-2-ene, commonly known as norbornene, presents a straightforward route to brominated bicyclic compounds. However, controlling the reaction to favor the formation of 7-bromobicyclo[2.2.1]hept-2-ene requires careful consideration of the reaction mechanism and conditions. Both ionic (electrophilic) and radical pathways can be operative, often leading to different product distributions. researchgate.netresearchgate.net
Electrophilic Bromination of Bicyclo[2.2.1]hept-2-ene
The electrophilic addition of bromine to the strained double bond of bicyclo[2.2.1]hept-2-ene is a well-studied reaction. The reaction typically proceeds through a bromonium ion intermediate. rsc.org Due to the steric hindrance on the endo face of the bicyclic system, the electrophilic attack by bromine predominantly occurs from the exo face. beilstein-journals.org This initial attack leads to the formation of a cyclic bromonium ion. researchgate.netbeilstein-journals.org The subsequent nucleophilic attack by a bromide ion or other nucleophiles present in the reaction mixture determines the final product distribution.
The regio- and stereoselectivity of the electrophilic bromination of bicyclo[2.2.1]hept-2-ene are highly dependent on the reaction conditions, such as temperature and solvent. researchgate.net Low temperatures generally favor the formation of kinetically controlled products. researchgate.net For instance, the reaction of norbornene with bromine has been shown to yield a complex mixture of dibromides, with the product distribution being sensitive to the reaction conditions. researchgate.netcdnsciencepub.com
The presence of neighboring groups can also significantly influence the outcome of the reaction through anchimeric assistance, leading to rearranged products. researchgate.netresearchgate.net For example, the bromination of certain norbornene derivatives can proceed with the participation of a neighboring chlorine atom, directing the formation of a five-membered chloronium ion intermediate. researchgate.net
| Reaction Condition | Effect on Selectivity | Reference |
| Low Temperature | Favors kinetically controlled products | researchgate.net |
| High Temperature | Can lead to rearranged or radical addition products | researchgate.netresearchgate.net |
| Solvent Polarity | Influences the stability of ionic intermediates | arkat-usa.org |
| Neighboring Groups | Can direct the reaction pathway via anchimeric assistance | researchgate.net |
The choice of solvent plays a crucial role in controlling the outcome of the electrophilic bromination of bicyclo[2.2.1]hept-2-ene. Inert solvents such as carbon tetrachloride (CCl4) and dichloromethane (B109758) (CH2Cl2) are commonly used to minimize side reactions. The polarity of the solvent can affect the stability of the charged intermediates, such as the bromonium ion and any subsequent carbocations. arkat-usa.orgweebly.com In less polar solvents, ion-pair mechanisms may be more prevalent, while more polar solvents can better solvate the separated ions. The use of inert solvents helps to ensure that the solvent itself does not act as a nucleophile, which would lead to the formation of solvent-incorporated products. cdnsciencepub.com
Free Radical Bromination Pathways
Under certain conditions, particularly at higher temperatures or in the presence of radical initiators, the bromination of bicyclo[2.2.1]hept-2-ene can proceed through a free-radical mechanism. researchgate.netresearchgate.net This pathway often leads to a different set of products compared to the electrophilic addition.
The free-radical bromination of an alkene like bicyclo[2.2.1]hept-2-ene follows a chain reaction mechanism consisting of three main stages: initiation, propagation, and termination. byjus.commasterorganicchemistry.comlibretexts.org
Initiation: The reaction is initiated by the homolytic cleavage of the bromine molecule (Br₂) to form two bromine radicals (Br•). This step typically requires an input of energy in the form of heat or UV light. byjus.comyoutube.com
Propagation: A bromine radical then abstracts a hydrogen atom from the bicyclo[2.2.1]hept-2-ene molecule, most likely from the allylic 7-position due to the stability of the resulting radical, to form a bicyclo[2.2.1]hept-2-en-7-yl radical and a molecule of hydrogen bromide (HBr). youtube.comyoutube.com This carbon-centered radical then reacts with another molecule of Br₂ to form this compound and a new bromine radical, which can continue the chain reaction. masterorganicchemistry.comyoutube.com
Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, two carbon-centered radicals, or a bromine radical and a carbon-centered radical. byjus.comyoutube.com
The competition between radical and ionic bromination pathways for bicyclo[2.2.1]hept-2-ene is a key factor in determining the product distribution. researchgate.net
| Feature | Ionic (Electrophilic) Bromination | Radical Bromination | Reference |
| Intermediate | Bromonium ion, carbocations | Carbon-centered radicals | researchgate.netbeilstein-journals.orgbyjus.com |
| Primary Product Type | Addition to the double bond (dibromides), rearranged products | Allylic substitution (this compound) | researchgate.netresearchgate.net |
| Typical Conditions | Lower temperatures, polar or non-polar inert solvents | Higher temperatures, non-polar solvents, radical initiators | researchgate.netresearchgate.net |
| Stereochemistry | Often stereospecific (e.g., anti-addition) | Less stereospecific | researchgate.net |
Ionic bromination primarily involves the addition of bromine across the double bond, often leading to a mixture of dibrominated products and potentially rearranged skeletons. researchgate.netresearchgate.net In contrast, free-radical bromination favors substitution at the allylic position (C-7), yielding this compound as a major product. researchgate.net The choice between these two pathways can often be directed by controlling the reaction temperature, with higher temperatures favoring the radical mechanism. researchgate.netresearchgate.net
Optimization Strategies for Yield and Selectivity
Optimizing the synthesis of this compound requires careful consideration of reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts. Key strategies include leveraging kinetic versus thermodynamic control and implementing advanced reaction monitoring techniques.
The selective bromination at the 7-position of the bicyclo[2.2.1]hept-2-ene system is influenced by both kinetic and thermodynamic factors. The reaction can produce different isomers, and the product distribution can be controlled by the reaction temperature. youtube.comlibretexts.org
At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest. libretexts.orglibretexts.org This is typically the product with the lowest activation energy. dalalinstitute.com In the context of the bromination of dienes, this often leads to a 1,2-addition product. youtube.com For bicyclo[2.2.1]hept-2-ene, employing bulky bases at low temperatures, such as -78°C, can favor selective bromination at the 7-position.
Conversely, at higher temperatures, the reaction is under thermodynamic control, where the most stable product is predominantly formed. libretexts.orglibretexts.org This allows the system to reach equilibrium, favoring the thermodynamically more stable isomer. youtube.com In the case of diene halogenation, this often results in the 1,4-addition product. youtube.comlibretexts.org The study of low and high-temperature bromination of this compound helps in understanding the role of neighboring group participation in rearrangements and the formation of different isomers. researchgate.netresearchgate.net
A comparison of these two control modes is crucial for optimizing the synthesis. The following table summarizes the general principles:
| Control Type | Reaction Condition | Favored Product | Key Principle |
| Kinetic Control | Low Temperature | The product that forms faster (lowest activation energy). libretexts.orgdalalinstitute.com | The reaction is essentially irreversible. libretexts.org |
| Thermodynamic Control | High Temperature | The most stable product. libretexts.org | The reaction is reversible, allowing equilibrium to be established. libretexts.org |
To ensure optimal yield and selectivity, real-time monitoring of the reaction progress is essential. Modern analytical techniques provide detailed insights into the reaction kinetics and the formation of products and byproducts.
Thin-Layer Chromatography (TLC) is a fundamental technique used to monitor the progress of a reaction by observing the consumption of starting materials and the appearance of products. For more quantitative and precise monitoring, spectroscopic methods are employed. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can provide detailed structural information about the products being formed. sioc-journal.cnrsc.org
In an industrial setting, continuous flow reactors are increasingly used to improve control over reaction parameters such as time and temperature, leading to better reproducibility and safety. The use of in-line analytical techniques in these systems allows for continuous monitoring and optimization of the reaction in real-time.
Multi-step Synthetic Routes Involving Diels-Alder Adducts
The Diels-Alder reaction is a powerful and atom-economical method for constructing the bicyclo[2.2.1]hept-2-ene skeleton. mdpi.comwikipedia.org This cycloaddition reaction typically involves a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgfiveable.me
Cyclopentadiene (B3395910) is a highly reactive diene frequently used in Diels-Alder reactions to form bicyclo[2.2.1]hept-2-ene derivatives. fiveable.menih.gov It readily reacts with various dienophiles, including simple olefins, to generate the core bicyclic structure. nih.govevitachem.com The reaction between cyclopentadiene and an olefin like ethylene (B1197577) yields bicyclo[2.2.1]hept-2-ene. evitachem.com
The choice of dienophile allows for the introduction of various substituents onto the bicyclic framework. For instance, reacting cyclopentadiene with substituted acrylates or other activated olefins can lead to functionalized bicyclo[2.2.1]hept-2-ene precursors. nih.gov The use of Lewis acid catalysts can accelerate the Diels-Alder reaction. nih.gov
The following table showcases examples of Diels-Alder reactions for precursor synthesis:
| Diene | Dienophile | Product |
| Cyclopentadiene | Ethylene | Bicyclo[2.2.1]hept-2-ene evitachem.com |
| Cyclopentadiene | 2-Bromoacrolein (B81055) | exo-2-Bromobicyclo[2.2.1]hept-5-ene-2-carboxaldehyde wpmucdn.com |
| Cyclopentadiene | 4-Phenyl-1-phenylsulfonyl-3-butene-2-one | (5R,6R)-6-Phenyl-5-(phenylsulfonylacetyl)bicyclo[2.2.1]hept-2-ene sioc-journal.cn |
Once the bicyclo[2.2.1]hept-2-ene adduct is formed via the Diels-Alder reaction, the next step is the selective introduction of a bromine atom. The bromination of these adducts can be achieved using various brominating agents, with elemental bromine (Br₂) in an inert solvent being a common method.
The reaction proceeds with high regioselectivity, favoring the 7-position due to the steric and electronic factors inherent in the bicyclic system. The rigid structure of the bicyclic framework plays a crucial role in directing the stereochemical outcome of the bromination. Studies have shown that the bromination of norbornene derivatives can lead to a mixture of products, including rearranged ones, depending on the reaction conditions. researchgate.net
Stereochemical control is a critical aspect of synthesizing specific isomers of this compound derivatives. This control can be exerted during both the Diels-Alder reaction and the subsequent bromination step.
In the Diels-Alder reaction, the "endo rule" often predicts the major product's stereochemistry, where the substituents on the dienophile are oriented towards the diene. fiveable.me However, the use of chiral catalysts can lead to high enantioselectivity, producing specific enantiomers of the bicyclic adduct. sioc-journal.cn For example, chiral titanium reagents have been used to catalyze the asymmetric Diels-Alder reaction between cyclopentadiene and a dienophile to yield a product with high enantiomeric excess. sioc-journal.cn
Following the cycloaddition, the stereochemistry of the bromination is influenced by the existing stereocenters on the bicyclic adduct. The rigid bicyclic scaffold directs the incoming bromine atom, often leading to a preferred stereoisomer. For instance, the bromination of bicyclo[2.2.1]hept-2-ene often favors the formation of the (1R,4S) configuration due to the inherent structure of the ring system. The study of the electrophilic bromination of related bicyclic systems has shown that the intermediate bromonium ion formation often occurs on the less hindered exo-face, dictating the stereospecificity of the product. rsc.org
Advanced Functionalization and Derivatization
The rigid bicyclic framework of this compound makes it a valuable scaffold in organic synthesis. Advanced methodologies have been developed to functionalize this core structure, enabling the creation of diverse and complex molecular architectures. These methods include the synthesis of substituted analogues, the use of chiral catalysts for enantioselective transformations, and strategic carbocation rearrangements controlled by silicon-based directing groups.
Synthesis of Substituted this compound Analogues
The bromine atom at the 7-position of the bicyclo[2.2.1]hept-2-ene system is a versatile functional handle that allows for the synthesis of a wide range of derivatives. The C-Br bond can be targeted in substitution reactions, and the double bond can undergo various addition reactions.
The bromine atom can be substituted by various nucleophiles. For instance, reactions can introduce hydroxide (B78521) (OH-) or amine (NH2-) groups, providing access to 7-hydroxy and 7-amino analogues. A specific application is the synthesis of syn- and anti-7-(1,2-butadienyl)bicyclo[2.2.1]hept-2-ene, which utilizes syn-7-bromobicyclo[2.2.1]hept-2-ene as a starting material. sigmaaldrich.comsigmaaldrich.com
Furthermore, the double bond within the structure can be functionalized. The electrophilic addition of bromine to this compound has been studied at various temperatures, leading to the formation of 2,7-dibromobicyclo[2.2.1]hept-2-ene and other dibromo- and tribromo-norbornane derivatives. researchgate.netmetu.edu.tr This demonstrates that the existing bromo-substituent influences the reactivity and potential for rearrangement during subsequent functionalization. researchgate.net
The synthesis of aminoalcohols based on bicyclo[2.2.1]heptene derivatives has also been explored. These methods involve the generation of hydroxychloro or hydroxybromo derivatives, followed by the substitution of the halogen atom with primary or secondary amines to yield vicinal aminoalcohols. azjm.org The development of analogues extends to complex structures with potential pharmaceutical applications, such as carbocyclic nucleoside analogues and derivatives of epibatidine, a potent analgesic. researchgate.netacs.org
Synthesis of Substituted this compound Analogues
| Starting Material | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| This compound | Nucleophiles (e.g., OH⁻, NH₂⁻) | 7-Substituted Bicyclo[2.2.1]hept-2-ene | |
| syn-7-Bromobicyclo[2.2.1]hept-2-ene | Reagents for allene (B1206475) synthesis | syn- and anti-7-(1,2-Butadienyl)bicyclo[2.2.1]hept-2-ene | sigmaaldrich.com |
| This compound | Br₂ (electrophilic addition) | Dibromo- and tribromo-norbornane derivatives | researchgate.netmetu.edu.tr |
| Hydroxybromo-bicyclo[2.2.1]heptane | Primary or secondary amines | Vicinal aminoalcohols of bicycloheptane | azjm.org |
Integration of Chiral Catalysts in Enantioselective Synthesis
The creation of single-enantiomer bicyclo[2.2.1]heptene derivatives is crucial for applications in medicinal chemistry and materials science. Enantioselective synthesis, often achieved through the use of chiral catalysts, provides a powerful route to these stereochemically pure compounds. The Diels-Alder reaction is a primary method for constructing the bicyclic core, and its asymmetric catalysis has been a major focus of research.
One prominent approach involves the [4+2] Diels-Alder reaction between cyclopentadiene and a dienophile like 2-bromoacrolein, catalyzed by a chiral titanium complex. A catalyst generated from (R)-BINOL (1,1'-bi-2-naphthol) and titanium isopropoxide can produce the corresponding 2-bromobicyclo[2.2.1]hept-2-ene derivative in high yield (80–90%) and with excellent enantioselectivity (97:3 enantiomeric ratio).
Another highly effective class of catalysts for this transformation are chiral oxazaborolidines. lookchem.com A catalyst derived from N-(p-toluenesulfonyl)-(S)-tryptophan can mediate the Diels-Alder reaction between cyclopentadiene and 2-bromoacrolein at low temperatures (-78 °C). lookchem.com This system yields the (R)-bromo aldehyde product with outstanding enantioselectivity (200:1 R/S ratio) and high yield (95%). lookchem.com The success of this catalyst is attributed to attractive intramolecular interactions within the transition state assembly, a design principle with broad implications for catalyst development. lookchem.com The use of catalysts derived from other amino acids, such as (S)-valine, resulted in the opposite enantiomer, highlighting the tunability of these systems. lookchem.com
Chiral Catalysts in Enantioselective Diels-Alder Reactions
| Catalyst System | Reactants | Key Parameters | Outcome | Reference |
|---|---|---|---|---|
| Chiral Ti(BINOL) complex | 2-Bromoacrolein and Cyclopentadiene | 5–10 mol% catalyst, DCM or Toluene, -20°C to 25°C | 80–90% yield, 97:3 e.r. | |
| Chiral Oxazaborolidine (from (S)-Tryptophan) | 2-Bromoacrolein and Cyclopentadiene | 5 mol% catalyst, -78 °C, 1 h | 95% yield, 200:1 (R/S) enantioselectivity | lookchem.com |
| Chiral Oxazaborolidine (from (S)-Valine) | 2-Bromoacrolein and Cyclopentadiene | Catalytic | Forms majorly the (S)-enantiomer, ~70% e.e. | lookchem.com |
Silicon-Controlled Carbocation Rearrangements in 7-Functionalized Norbornene Synthesis
Introducing functional groups at the C7 position of the norbornene skeleton can be challenging due to the steric hindrance of the bicyclic system. A sophisticated strategy to overcome this involves silicon-controlled carbocation rearrangements. In this approach, a strategically placed trimethylsilyl (B98337) (TMS) group on the norbornene frame directs the outcome of a rearrangement, allowing for the stereospecific installation of a functional group at the desired C7 position. rsc.org
This methodology has been successfully applied to the synthesis of dimethyl 7-oxobicyclo[2.2.1]hept-5-ene-2-endo,3-exo-dicarboxylate. rsc.org A key step in this synthesis is the silver ion-catalyzed rearrangement of 5-exo-bromo-3-exo-methoxycarbonyl-7-anti-trimethylsilylbicyclo[2.2.1]heptane-2,6-carbolactone in methanol. The presence of the 7-anti-TMS group controls the rearrangement pathway, leading to the formation of dimethyl 7-syn-hydroxybicyclo[2.2.1]hept-5-ene-2-endo,3-exo-dicarboxylate. rsc.org
The utility of a 7-trimethylsilyl group as a control element has been demonstrated in other related reactions:
Epoxide Rearrangement : The epoxide of methyl 7-anti-trimethylsilylbicyclo[2.2.1]hept-5-ene-2-endo-carboxylate, when treated with boron trifluoride–ether, rearranges to give methyl 7-anti-hydroxybicyclo[2.2.1]hept-5-ene-2-exo-carboxylate. rsc.org
Bromination : The reaction of methyl 7-anti-trimethylsilylbicyclo[2.2.1]hept-5-ene-2-endo-carboxylate with bromine results mainly in the rearranged bromide, methyl 7-anti-bromobicyclo[2.2.1]hept-5-ene-2-exo-carboxylate. rsc.org
These examples show that a 7-trimethylsilyl group is an effective tool for synthesizing other 7-functionalized norbornenes through controlled carbocation rearrangements. rsc.org
Silicon-Controlled Synthesis of 7-Functionalized Norbornenes
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 5-exo-bromo-3-exo-methoxycarbonyl-7-anti-trimethylsilylbicyclo[2.2.1]heptane-2,6-carbolactone | Ag⁺, Methanol | Dimethyl 7-syn-hydroxybicyclo[2.2.1]hept-5-ene-2-endo,3-exo-dicarboxylate | rsc.org |
| Epoxide of Methyl 7-anti-trimethylsilylbicyclo[2.2.1]hept-5-ene-2-endo-carboxylate | Boron trifluoride–ether | Methyl 7-anti-hydroxybicyclo[2.2.1]hept-5-ene-2-exo-carboxylate | rsc.org |
| Methyl 7-anti-trimethylsilylbicyclo[2.2.1]hept-5-ene-2-endo-carboxylate | Bromine | Methyl 7-anti-bromobicyclo[2.2.1]hept-5-ene-2-exo-carboxylate | rsc.org |
Mechanistic Investigations of Reactions Involving 7 Bromobicyclo 2.2.1 Hept 2 Ene
Electrophilic Addition Mechanisms
Electrophilic addition to the double bond of 7-bromobicyclo[2.2.1]hept-2-ene is a key reaction class that has been studied to understand the influence of the C7 bromine substituent on the reaction pathway.
Bromonium Ion Intermediates and their Role
The electrophilic addition of bromine to alkenes typically proceeds through a cyclic bromonium ion intermediate. In the case of bicyclo[2.2.1]hept-2-ene systems, the formation of this intermediate is well-established. The reaction of this compound with bromine is expected to form a bromonium ion, which can then be attacked by a nucleophile (such as a bromide ion) to give the final addition product. The presence of the bromine atom at the 7-position can influence the stability and subsequent reactions of this intermediate. Depending on the reaction conditions, electrophilic addition can compete with free radical pathways.
Studies on the bromination of this compound have explored the potential for neighboring group participation, where the C7 bromine atom could interact with the developing positive charge of the bromonium ion. researchgate.netmetu.edu.trmetu.edu.tr This interaction could influence the regioselectivity and stereoselectivity of the nucleophilic attack.
Stereochemical Outcomes of Electrophilic Additions
The rigid structure of the bicyclo[2.2.1]hept-2-ene skeleton plays a crucial role in dictating the stereochemistry of electrophilic additions. Attack of the electrophile and subsequent nucleophile is generally favored from the exo face to avoid steric hindrance from the C7 bridge. However, the substituent at the C7 position can significantly influence this preference.
In the epoxidation of 7-syn-substituted norbornenes, a classic example of an electrophilic addition, the stereoselectivity is highly dependent on the nature of the C7 substituent. While unsubstituted norbornene gives almost exclusively the exo-epoxide, the presence of a syn-7-bromo substituent leads to a mixture of exo and endo epoxides. researchgate.net This highlights the interplay of steric and electronic factors in controlling the stereochemical outcome.
The table below summarizes the effect of the syn-7-substituent on the stereoselectivity of epoxidation of bicyclo[2.2.1]hept-2-ene.
| Substituent (X) at C7 | exo-epoxide (%) | endo-epoxide (%) |
| H | 99-99.5 | 0.5-1 |
| Br | 45 | 55 |
| Cl | 62 | 38 |
| CH₃ | 55 | 45 |
| t-Bu | 6-14 | 86-94 |
Data compiled from a DFT study on the epoxidation of syn-7-substituted norbornenes. researchgate.net
Rearrangement Reactions in Bicyclo[2.2.1]hept-2-ene Systems
The bicyclo[2.2.1]heptane framework is notorious for undergoing skeletal rearrangements, often driven by the relief of ring strain and the formation of more stable carbocationic intermediates.
Wagner-Meerwein Rearrangements and Non-Classical Carbocations
Wagner-Meerwein rearrangements are a hallmark of norbornyl systems, involving a 1,2-shift of a carbon-carbon bond to a carbocationic center. wikipedia.org These rearrangements often proceed through or are in equilibrium with non-classical carbocations, where a bridging carbon atom delocalizes the positive charge. The 2-norbornyl cation is the archetypal example of a non-classical carbocation. core.ac.uk
In reactions involving this compound that generate a carbocation at a neighboring position, Wagner-Meerwein rearrangements are highly probable. aak.gov.azgoogle.com For instance, the solvolysis of exo-2-norbornyl derivatives is significantly faster than their endo counterparts, a phenomenon attributed to the participation of the C1-C6 bond in stabilizing the developing positive charge at C2, leading directly to the non-classical cation.
The formation of rearranged products is a common observation in the reactions of substituted bicyclo[2.2.1]hept-2-enes. cdnsciencepub.com The propensity for rearrangement is influenced by the stability of the initially formed carbocation and the transition state leading to the rearranged species.
Anchimeric Assistance and Neighboring Group Participation
Anchimeric assistance, or neighboring group participation, refers to the interaction of a neighboring atom or group in the rate-determining step of a reaction, often leading to an enhanced reaction rate and specific stereochemical outcomes. cdnsciencepub.com In the context of this compound, the bromine atom at the C7 position can potentially act as a neighboring group. researchgate.netresearchgate.net
Studies on the bromination of various norbornene derivatives have investigated the role of neighboring groups in directing the reaction pathway. researchgate.netresearchgate.net For example, the participation of a juxtaposed chlorine atom has been shown to lead to the formation of a five-membered chloronium cation. researchgate.net Similarly, the bromine atom in this compound could participate in stabilizing a carbocationic intermediate, influencing the course of rearrangements. The effectiveness of this participation depends on the geometric arrangement and the electronic nature of the participating group. researchgate.netgla.ac.uk
Skeletal Rearrangements Induced by Substituents or Reaction Conditions
The course of reactions involving bicyclo[2.2.1]hept-2-ene systems can be dramatically altered by the nature of substituents and the reaction conditions. cdnsciencepub.com For instance, the bromination of this compound at different temperatures can lead to different product distributions, suggesting a competition between different reaction pathways, possibly involving both ionic and radical mechanisms. researchgate.net
The presence of substituents can stabilize or destabilize carbocationic intermediates, thereby favoring or disfavoring certain rearrangement pathways. For example, the treatment of isomeric 7-tert-butylbicyclo[2.2.1]hept-2-en-7-ols with thionyl bromide or acid leads to Wagner-Meerwein rearrangement. cdnsciencepub.com The bulky tert-butyl group influences the stereochemistry of the subsequent methyl migration in the non-classical carbocation intermediate. cdnsciencepub.com
The following table provides examples of how reaction conditions and substituents can influence the outcome of reactions in related bicyclic systems.
| Substrate | Reagent/Condition | Major Product(s) | Observed Mechanism |
| endo-cis-7,8-dibromobenzobicyclo[2.2.2]octa-2,5-diene | Bromine | Rearranged product | Neighboring group participation |
| exo-cis-7,8-dibromobenzobicyclo[2.2.2]octa-2,5-diene | Bromine | Non-rearranged products | - |
| 'endo-benzocyclobutanorbornene' | Bromine at -50°C | Rearranged dibromides | Electrophilic addition with rearrangement |
| 'endo-benzocyclobutanorbornene' | Bromine at 150°C | Non-rearranged product | Radical addition |
Data compiled from studies on the bromination of various bicyclic systems. researchgate.net
Substitution Reactions of the Bridging Bromine Atom
The bromine atom at the 7-position of the bicyclo[2.2.1]hept-2-ene system is subject to substitution through various mechanisms, including nucleophilic displacement and catalyzed cross-coupling reactions.
Nucleophilic Substitution of 7-Bromine Functionality
The bromine atom in this compound can be displaced by a range of nucleophiles. These reactions typically proceed via an SN2-like mechanism, although the steric hindrance of the bicyclic structure can influence reaction rates. The rigid framework prevents the formation of a classical planar carbocation that would be necessary for an SN1 pathway, making this route highly unfavorable. chegg.com The backside attack required for an SN2 reaction is also sterically hindered, yet it is the more plausible pathway for substitution at this bridgehead-like position.
Common nucleophiles used in these substitution reactions include hydroxides, amines, and alkoxides, leading to the formation of the corresponding 7-substituted bicyclo[2.2.1]hept-2-ene derivatives. For instance, reaction with an amine (R₂NH) would yield N,N-dialkyl-bicyclo[2.2.1]hept-2-en-7-amine.
Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful method for forming carbon-carbon bonds at the 7-position. In a typical Suzuki coupling, this compound is reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.
The generally accepted mechanism for the Suzuki coupling involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, with the assistance of the base.
Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
The choice of ligands on the palladium catalyst can significantly influence the efficiency and selectivity of the coupling reaction.
Reduction and Oxidation Chemistry
The presence of both a bromine atom and a double bond in this compound allows for selective reduction and oxidation reactions.
Chemoselective Reduction of 7-Bromine Functionality
The bromine atom at the 7-position can be selectively reduced to a hydrogen atom, leaving the double bond intact. This transformation can be achieved using various reducing agents. A common method involves the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of the hydride on the carbon bearing the bromine, displacing the bromide ion.
This selective reduction is valuable for the synthesis of bicyclo[2.2.1]hept-2-ene from its 7-bromo derivative.
Oxidative Transformations of the Bicyclo[2.2.1]hept-2-ene Double Bond
The double bond in the bicyclo[2.2.1]hept-2-ene core is susceptible to a variety of oxidative transformations. ambeed.com The stereochemistry of these reactions is often directed by the rigid bicyclic structure.
Epoxidation: The double bond can be converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The approach of the oxidizing agent is typically from the less sterically hindered exo face of the molecule. researchgate.net However, the presence of a substituent at the 7-position can influence the stereoselectivity of the epoxidation. researchgate.net For instance, density functional theory (DFT) studies have shown that while unsubstituted bicyclo[2.2.1]hept-2-ene overwhelmingly yields the exo-epoxide, the presence of a syn-7-substituent can increase the formation of the endo-epoxide due to steric repulsion. researchgate.net
Oxidative Cleavage: The double bond can be cleaved under more vigorous oxidation conditions. Ozonolysis, followed by a reductive or oxidative workup, is a classic method for cleaving the double bond to form dicarbonyl compounds. More recently, catalytic methods using oxygen as the oxidant have been developed for the oxidative cleavage of alkenes. rsc.org For example, a cobalt-iron layered double hydroxide (B78521) (CoFe-LDH) has been shown to catalyze the oxidative cleavage of terminal alkenes to aldehydes or ketones. rsc.org
Below is a table summarizing the outcomes of various oxidative transformations on the bicyclo[2.2.1]hept-2-ene double bond.
| Oxidizing Agent | Product(s) | General Transformation |
| m-CPBA | exo and/or endo-epoxide | Epoxidation |
| O₃, then DMS | Dicarbonyl compound | Oxidative Cleavage |
| CoFe-LDH, O₂ | Aldehydes or Ketones | Oxidative Cleavage |
Stereochemical Aspects and Conformational Analysis of 7 Bromobicyclo 2.2.1 Hept 2 Ene
Exo/Endo Isomerism in Bicyclo[2.2.1]hept-2-ene Systems
The stereochemical orientation of substituents in bicyclo[2.2.1]hept-2-ene derivatives has a significant impact on both their reactivity and thermodynamic stability. The exo face of the double bond is generally more sterically accessible to incoming reagents than the more hindered endo face. researchgate.net This steric hindrance on the endo face is due to the presence of the C5 and C6 hydrogens. Consequently, many reactions, such as epoxidation and hydroboration, preferentially occur from the exo face. researchgate.netdnu.dp.ua
Thermodynamically, exo isomers are often more stable than their endo counterparts due to reduced steric strain. researchgate.net For instance, in the case of norbornene dicarboxylic acid anhydride, the exo isomer is known to be the thermodynamically more stable form. researchgate.net This difference in stability can influence the product distribution in reactions that are under thermodynamic control.
The reactivity difference between exo and endo isomers is also evident in hydrolysis reactions. The rate of hydrolysis of an exo-ester in a bicyclo[2.2.1]hept-5-ene system is generally faster than that of the corresponding endo-ester, which can be attributed to the steric hindrance of the norbornene ring in the endo position. researchgate.net
The ability to control the exo/endo selectivity is a critical aspect of synthesizing functionalized bicyclo[2.2.1]hept-2-ene derivatives. This control can be achieved by carefully selecting reaction conditions, catalysts, and starting materials.
In Diels-Alder reactions, which are commonly used to synthesize the bicyclo[2.2.1]hept-2-ene framework, the "endo rule" often predicts the formation of the kinetically favored endo adduct due to secondary orbital interactions. researchgate.net However, this selectivity can be influenced by several factors:
Temperature: Lower temperatures generally favor the formation of the kinetic endo product, while higher temperatures can lead to an equilibrium mixture that favors the thermodynamically more stable exo product through a retro-Diels-Alder reaction followed by cycloaddition.
Lewis Acid Catalysis: The use of Lewis acid catalysts can significantly alter the endo/exo selectivity of Diels-Alder reactions. For example, the TiCl₄-catalyzed cycloaddition of cyclopentadiene (B3395910) with certain dienophiles can lead to a high preference for the endo adduct.
Substituent Effects: The nature of the substituents on both the diene and the dienophile can influence the stereochemical outcome of the cycloaddition.
Base-promoted isomerization is another strategy to control the exo/endo ratio. For instance, treatment of an endo-rich mixture of methyl 5-norbornene-2-carboxylate with sodium tert-butoxide can lead to a rapid isomerization to an equilibrium mixture with a higher proportion of the exo isomer. researchgate.net
Regioselectivity and Diastereoselectivity in Bromination and Derivatives
The bromination of bicyclo[2.2.1]hept-2-ene and its derivatives, including 7-bromobicyclo[2.2.1]hept-2-ene, is a key transformation for introducing further functionality. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the structure of the substrate.
The electrophilic addition of bromine to the double bond of norbornene derivatives can proceed through different mechanisms, leading to a variety of products. researchgate.net The reaction can be influenced by neighboring group participation, which can lead to rearrangements and the formation of complex product mixtures. researchgate.net The study of the low and high-temperature bromination of this compound has revealed the formation of several isomeric dibromo and tribromo compounds, with the product distribution being dependent on the temperature. researchgate.net
The regioselectivity of the bromination is also a critical consideration. The initial electrophilic attack of bromine can occur at either C2 or C3 of the double bond. The subsequent attack of the bromide ion can then occur from either the exo or endo face, and can also be accompanied by skeletal rearrangements such as the Wagner-Meerwein rearrangement. researchgate.net
Determination of Absolute Stereochemistry
Establishing the absolute stereochemistry of chiral molecules like derivatives of this compound is essential for understanding their biological activity and for applications in asymmetric synthesis. Several techniques are employed for this purpose.
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms.
X-ray crystallography has been used to confirm the structures of various brominated bicyclo[2.2.1]heptane derivatives, resolving ambiguities that can arise from spectroscopic data alone. researchgate.netgenescells.ruwpmucdn.com For example, the structure of (1R,2S,3R,4S,7r)-2,3,7-tribromobicyclo[2.2.1]heptane, a product of the bromination of a norbornene derivative, was definitively established by X-ray crystallography. researchgate.net This technique is invaluable for confirming the stereochemical outcome of reactions and for providing a solid basis for mechanistic discussions.
Chiroptical techniques, such as the measurement of optical rotation and circular dichroism (CD), provide information about the interaction of a chiral molecule with plane-polarized light. While not as definitive as X-ray crystallography, these methods are powerful for correlating the absolute configuration of a series of related compounds.
The chiroptical properties of halogenated bicyclo[2.2.1]hept-5-en-2-ones have been studied and analyzed using the General Octant Rule. chimia.ch The sign of the Cotton effect in the CD spectrum can often be correlated with the absolute configuration of the molecule. chimia.ch For bicyclo[2.2.1]hept-5-ene derivatives, the configuration of chiral centers has been successfully correlated with their optical rotations. acs.org By comparing the chiroptical data of a new compound with that of a known compound of established absolute configuration, it is often possible to assign the absolute stereochemistry of the new compound.
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural determination of organic compounds like 7-bromobicyclo[2.2.1]hept-2-ene. beilstein-journals.org The analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing crucial information about connectivity and stereochemistry. beilstein-journals.org
The rigid bicyclic structure of the norbornene framework allows for the detailed study of stereochemical nuances through specific NMR phenomena. The γ-gauche effect and long-range couplings are particularly instrumental in assigning the stereochemistry of substituents on the bicyclic system. beilstein-journals.orgresearchgate.net
The γ-gauche effect describes the shielding (upfield shift) of a carbon or proton nucleus by a substituent in a γ-position that has a gauche relationship to it. In the context of this compound derivatives, the orientation of the bromine atom can be determined by observing its effect on the chemical shifts of carbons and protons three bonds away. beilstein-journals.orgresearchgate.net For instance, in the bromination products of endo-7-bromonorbornene, the exo-orientation of two bromine atoms leads to a noticeable upfield shift of the bridge carbon resonance by approximately 3.8 ppm. beilstein-journals.org This shielding effect is a clear indicator of the spatial proximity dictated by the gauche arrangement and is a reliable tool for configurational assignment. beilstein-journals.orgresearchgate.net
Long-range couplings , typically observed over four or more bonds (⁴J or higher), are also highly informative for stereochemical elucidation in rigid systems. beilstein-journals.orgresearchgate.net In the norbornane (B1196662) skeleton, a characteristic "W" or "M" orientation of protons allows for observable long-range coupling. researchgate.net The magnitude of these coupling constants is dependent on the dihedral angle between the coupled nuclei, providing precise geometric information. These couplings are invaluable for confirming the connectivity and relative orientation of protons across the bicyclic framework. beilstein-journals.orgresearchgate.net
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra of this compound and its derivatives.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It is used to identify which protons are adjacent to each other in the molecule, tracing the spin-spin coupling pathways. beilstein-journals.orgsdsu.edu For example, it can clearly show the correlation between the olefinic protons and the bridgehead protons, as well as the couplings within the ethano bridge.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps one-bond correlations between protons and the carbons they are directly attached to (¹H-¹³C). sdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals, or vice versa. rsc.org
Together, these 2D techniques provide a comprehensive picture of the molecular structure, confirming atom connectivity and supporting stereochemical assignments made from 1D NMR data. beilstein-journals.orgmuni.cz
While ¹H and ¹³C are the most commonly studied nuclei for organic molecules, the analysis of other nuclei can provide additional structural information, particularly when heteroatoms are present. beilstein-journals.orgresearchgate.net
¹H NMR Spectroscopy : The proton NMR spectrum of this compound shows distinct signals for the olefinic, bridgehead, bridge, and methano-bridge protons. The chemical shifts and coupling constants are highly dependent on the syn or anti configuration of the bromine atom.
¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. The chemical shifts of the olefinic carbons, bridgehead carbons, and the carbon bearing the bromine are diagnostic. google.com
| Proton (¹H) | Typical Chemical Shift (δ, ppm) | Carbon (¹³C) | Typical Chemical Shift (δ, ppm) |
| Olefinic (C2-H, C3-H) | 6.0 - 6.5 | Olefinic (C2, C3) | 130 - 140 |
| Bridgehead (C1-H, C4-H) | 3.0 - 3.5 | Bridgehead (C1, C4) | 45 - 55 |
| Bridge (C5-H, C6-H) | 1.0 - 2.5 | Bridge (C5, C6) | 20 - 35 |
| Methano (C7-H) | 3.5 - 4.0 | Methano (C7) | 50 - 60 |
| Note: These are approximate chemical shift ranges and can vary based on solvent and specific stereoisomer. |
³¹P NMR Spectroscopy : In cases where the bicyclo[2.2.1]heptene framework is modified to include a phosphorus atom, such as in 7-phosphabicyclo[2.2.1]hept-2-ene derivatives, ³¹P NMR becomes a critical tool. researchgate.net The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state, coordination number, and the electronic nature of its substituents, providing valuable structural data. rsc.orgresearchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, key vibrational modes include:
C=C Stretch : The carbon-carbon double bond of the norbornene ring typically shows a stretching vibration in the region of 1570-1650 cm⁻¹. This peak can be weak in the IR spectrum due to the symmetry of the double bond but is usually observable in the Raman spectrum.
=C-H Stretch : The stretching of the bonds between the olefinic carbons and their attached hydrogens appears at higher frequencies, typically above 3000 cm⁻¹.
C-H Stretch : The stretching vibrations of the C-H bonds in the saturated part of the molecule are found just below 3000 cm⁻¹.
C-Br Stretch : The carbon-bromine bond stretch is observed in the fingerprint region of the IR spectrum, typically between 500 and 600 cm⁻¹. Its exact position can provide clues about the stereochemistry of the bromine atom.
Analysis of the IR and Raman spectra can confirm the presence of the alkene and the alkyl bromide functionalities within the bicyclic structure. researchgate.netbioethicsjournal.ru
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. researchgate.net
For this compound (C₇H₉Br), the mass spectrum will show a characteristic molecular ion peak (M⁺). scbt.comguidechem.com Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two mass units (m/z). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. The monoisotopic mass is approximately 171.99 g/mol . guidechem.com
Computational Chemistry and Theoretical Insights into 7 Bromobicyclo 2.2.1 Hept 2 Ene
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in understanding the nuances of bicyclic systems.
DFT calculations are frequently employed to determine the stable conformations and electronic properties of bicyclo[2.2.1]heptene derivatives. For 7-bromobicyclo[2.2.1]hept-2-ene, DFT can be used to map the electron density, providing a quantitative understanding of the electronic environment around the bromine-bearing carbon. This information is crucial for predicting the molecule's reactivity in various reactions, such as cross-coupling reactions. The rigid bicyclic framework of the molecule limits its conformational flexibility, but DFT can still provide precise geometric parameters and insights into the subtle electronic effects imparted by the bromine substituent.
Studies on related systems, such as N-bromobicycloheptanyl-N′-(triflyl)acetamidine, have utilized DFT calculations to analyze the molecular and supramolecular structures, demonstrating good agreement between experimental and theoretical geometries. researchgate.net Such calculations can elucidate the distribution of charge and the nature of the frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity.
A significant application of computational chemistry is the modeling of short-lived species like reaction intermediates and transition states. In the context of reactions involving this compound, computational studies have shed light on mechanistic pathways. For instance, the bromination of bicyclo[2.2.1]hept-2-ene is proposed to proceed through a bromonium ion intermediate. DFT calculations can model the structure and stability of such intermediates, helping to rationalize the observed stereoselectivity of the reaction.
Furthermore, computational studies on the photochemical denitrogenation of related diazabicyclo[2.2.1]heptenes have successfully identified transition states and conical intersections, providing a detailed picture of the reaction dynamics. chemrxiv.orgdigitellinc.comresearchgate.net In a study on the cyclization of alkenoxyl radicals, DFT was used to calculate the energies and barriers of the transition states, explaining the observed stereospecificity. rsc.org These examples highlight the power of computational modeling in elucidating complex reaction mechanisms that are often difficult to probe experimentally.
Computational methods, particularly DFT in conjunction with methods like Gauge-Including Atomic Orbitals (GIAO), are used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts. beilstein-journals.org These predictions can be a powerful tool for structure elucidation and confirmation.
However, a notable study on the bromination of endo-7-bromonorbornene highlighted a case where a machine learning-augmented DFT method for computational NMR failed to correctly predict the configuration of one of the products. beilstein-journals.orgresearchgate.netresearchgate.net This discrepancy was resolved through further experimental NMR studies and X-ray crystallography, underscoring the importance of validating computational predictions with empirical data. beilstein-journals.orgresearchgate.net Such instances are crucial for refining computational methodologies and understanding their limitations. The development of advanced computational approaches, including machine learning algorithms, continues to improve the accuracy of predicted spectroscopic data. frontiersin.org
Molecular Dynamics Simulations (if applicable to conformational studies)
While the rigid nature of the bicyclo[2.2.1]heptene framework might suggest a limited role for molecular dynamics (MD) simulations in conformational analysis of the isolated molecule, MD is highly relevant for studying its behavior in more complex environments. For instance, non-adiabatic molecular dynamics (NAMD) simulations have been instrumental in understanding the photochemical reactions of related diazabicyclo[2.2.1]heptenes. chemrxiv.orgdigitellinc.comresearchgate.net These simulations can trace the time evolution of the molecule's structure during a reaction, providing insights into dynamic effects that influence stereoselectivity. researchgate.net
MD simulations are also used to study the interactions of bicyclo[2.2.1]heptane derivatives with biological macromolecules, such as receptors. nih.gov By simulating the dynamic behavior of the ligand within the binding site, researchers can gain a deeper understanding of the binding modes and the factors contributing to binding affinity.
Analysis of Electronic and Steric Effects on Reactivity and Selectivity
The reactivity and selectivity of this compound are governed by a delicate interplay of electronic and steric effects. Computational chemistry provides a quantitative framework for dissecting these contributions.
DFT calculations can be used to compute global reactivity indices like electrophilicity (ω) and nucleophilicity (N). mdpi.com These indices help to rationalize the molecule's behavior in reactions like Diels-Alder cycloadditions. For example, the introduction of a bromine atom at the C1 position of cyclopentadiene (B3395910) has been shown to increase its global electrophilicity. mdpi.com
The stereoselectivity of reactions involving the bicyclo[2.2.1]heptene skeleton is often dictated by steric hindrance. The rigid structure presents distinct exo and endo faces, leading to preferential attack from the less hindered direction. In bromination reactions, for example, the exo isomer is often favored due to reduced steric strain. Computational modeling can quantify these steric interactions and predict the favored stereochemical outcome. The bromine atom's size and electronegativity also influence the compound's behavior in substitution and elimination reactions.
Applications of 7 Bromobicyclo 2.2.1 Hept 2 Ene in Advanced Organic Synthesis and Materials Science
Building Block for Complex Polycyclic Architectures
The rigid bicyclic structure of 7-bromobicyclo[2.2.1]hept-2-ene provides a well-defined three-dimensional scaffold, making it an ideal starting material for the synthesis of complex polycyclic compounds. The bromine atom at the 7-position offers a reactive handle for a variety of chemical transformations, including substitution and coupling reactions.
Synthesis of Natural Product Analogs
The bicyclo[2.2.1]heptane framework is a common motif in a number of natural products. The strategic use of this compound allows for the construction of analogs of these natural products, which are crucial for structure-activity relationship studies and the development of new therapeutic agents. For instance, derivatives of this bromo-compound have been utilized in synthetic routes toward analogs of epibatidine, a potent analgesic alkaloid. acs.org The synthesis often involves the initial displacement of the bromide followed by a series of transformations to build the desired molecular complexity.
Synthetic routes towards these analogs often leverage the reactivity of the bromine atom for carbon-carbon bond formation. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce various aryl or vinyl groups at the 7-position. Subsequent functional group manipulations and ring-closing reactions can then be used to construct the final intricate polycyclic systems.
Construction of Novel Pharmaceutical Precursors
The unique topology of this compound makes it a valuable precursor for the synthesis of novel pharmaceutical intermediates. Its rigid structure can impart specific conformational constraints on a molecule, which can be advantageous for binding to biological targets like enzymes and receptors. The bromo-substituent can be readily replaced by various nitrogen-containing functional groups, a common feature in many active pharmaceutical ingredients.
For example, the synthesis of aminobicycloheptanols, which are precursors for various biologically active compounds, can be achieved from derivatives of bicyclo[2.2.1]hept-2-ene. azjm.org The synthetic strategy often involves the initial hydroxyhalogenation of the double bond, followed by the substitution of the halogen with an amine. azjm.org This approach provides access to a diverse range of amino alcohol derivatives with potential applications in drug discovery.
Role in Polymerization Chemistry
Beyond its use in small molecule synthesis, this compound and its derivatives are important monomers in the field of polymer chemistry. The strained nature of the bicyclic ring system makes it particularly suitable for Ring-Opening Metathesis Polymerization (ROMP).
Monomer in Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful polymerization technique that utilizes the ring strain of cyclic olefins to produce polymers with well-defined structures and properties. sciforum.nettdl.org this compound can undergo ROMP to yield polymers with a repeating unit that incorporates the bicyclic backbone. The presence of the bromine atom in the resulting polymer provides a handle for post-polymerization modification, allowing for the introduction of various functional groups and the tuning of the polymer's properties.
The polymerization is typically initiated by a transition metal carbene complex, such as a Grubbs-type catalyst. sciforum.net The reaction proceeds through a metallacyclobutane intermediate, leading to the opening of the bicyclic ring and the formation of a linear polymer chain. nsf.gov
Impact of Bromo-Substitution on Polymerization Kinetics
The presence and position of substituents on the bicyclo[2.2.1]hept-2-ene monomer can significantly influence the kinetics of ROMP. The bromo-substituent at the 7-position can affect the rate of polymerization through both electronic and steric effects. Electronically, the bromine atom can influence the electron density of the double bond, which in turn affects its coordination to the metal catalyst. nih.gov
Sterically, the substituent can hinder the approach of the catalyst to the monomer, thereby slowing down the polymerization rate. nsf.gov Studies on substituted norbornenes have shown that the stereochemistry of the substituent (exo vs. endo) can also have a profound impact on the polymerization kinetics, with exo isomers generally polymerizing faster than their endo counterparts. nsf.gov The specific impact of the 7-bromo substituent on the polymerization rate will depend on the specific catalyst system and reaction conditions employed. Research has shown that substituent effects can lead to significant differences in polymerization rates. nih.gov
Precursor for Specialty Chemicals and Functional Materials
The versatility of this compound extends to its use as a precursor for a variety of specialty chemicals and functional materials. The ability to functionalize the molecule at the bromine position and the double bond allows for the creation of a wide range of derivatives with specific properties.
For example, substitution of the bromine atom can lead to the synthesis of various 7-substituted bicyclo[2.2.1]hept-2-enes, which can be used as ligands in catalysis or as building blocks for more complex materials. Furthermore, the polymers derived from this compound can be tailored for specific applications, such as advanced coatings, membranes, or as components in self-healing materials.
Synthesis of Bromo-Functionalized Norbornene-Based Materials
The synthesis of bromo-functionalized norbornene-based materials from this compound primarily involves polymerization techniques, with Ring-Opening Metathesis Polymerization (ROMP) being a prominent method. acs.org This process utilizes the high ring strain of the norbornene moiety to drive the polymerization, resulting in polymers with the bromine functionality preserved as a pendant group.
Ring-Opening Metathesis Polymerization (ROMP):
ROMP of norbornene derivatives, including those with bromoalkyl groups, is a powerful technique for creating polymers with unique properties. acs.org The polymerization of this compound, or its copolymers with other norbornene-type monomers, can be initiated by various transition metal catalysts, such as Grubbs' catalysts. The resulting polymer, poly(this compound), possesses a backbone of repeating cyclopentane (B165970) units with vinyl groups, and a bromine atom attached to the C7 position of each repeat unit.
Subsequent hydrogenation of the unsaturated polymer backbone can yield a saturated, robust polynorbornene with pendant bromo groups. rsc.orgrsc.org This process enhances the thermal and chemical stability of the material. rsc.org The resulting bromo-functionalized polynorbornenes are typically insoluble materials, making them suitable as robust supports for various applications. rsc.orgrsc.org
Vinyl-Addition Polymerization:
Another method for polymerizing norbornene derivatives is vinyl-addition polymerization. This technique, often catalyzed by late-transition metal complexes like palladium, results in a saturated polymer backbone directly. rsc.org Polynorbornenes with bromoalkyl groups in the side chains, synthesized via vinyl-addition, are noted for their rigid main chains and high glass transition temperatures. rsc.org These characteristics make them promising candidates for applications such as anion exchange membranes. rsc.org Research on various 5-bromoalkylnorbornenes has demonstrated that high-molecular-weight homopolymers can be synthesized efficiently using (NHC)Pd-catalysts. rsc.org
The reactivity of the monomer in vinyl-addition polymerization can be influenced by the linker length between the norbornene moiety and the bromine atom. rsc.org Although direct polymerization data for this compound via this method is not extensively detailed in the provided search results, the principles from related bromoalkylnorbornenes suggest its feasibility.
Table 1: Polymerization Methods for Bromo-Functionalized Norbornene-Based Materials
| Polymerization Method | Catalyst Examples | Resulting Polymer Structure | Key Properties of Polymer |
| Ring-Opening Metathesis Polymerization (ROMP) followed by Hydrogenation | Grubbs' Catalysts | Saturated polynorbornene with pendant bromo groups | Insoluble, robust, thermally and chemically stable. rsc.orgrsc.org |
| Vinyl-Addition Polymerization | (NHC)Pd-systems | Saturated polynorbornene with pendant bromo groups | Rigid main chain, high glass transition temperature. rsc.org |
Integration into Advanced Chemical Platforms
The true utility of bromo-functionalized norbornene-based materials lies in their capacity to serve as versatile platforms for further chemical modification. The pendant bromine atoms act as reactive handles, allowing for the introduction of a wide array of functional groups through post-polymerization modification. This transforms the initial polymer into a sophisticated chemical platform with tailored properties for specific applications.
Post-Polymerization Functionalization:
The bromine atom on the polynorbornene backbone is susceptible to nucleophilic substitution, enabling the covalent attachment of various functional moieties. rsc.orgrsc.org This approach allows for the creation of a library of functional polymers from a single bromo-functionalized precursor.
Research on copolymers of norbornene and ω-bromoalkylnorbornenes has demonstrated successful functionalization with a range of nucleophiles. rsc.orgrsc.org These reactions convert the bromoalkyl chains into other functional groups, thereby altering the material's properties. For instance, substitution with cyanide, thiophenol, acetate, or azide (B81097) introduces new chemical functionalities. rsc.orgrsc.org
Click Chemistry:
The introduction of azide groups onto the polymer backbone via substitution of the bromine atom opens up the possibility of using "click chemistry," specifically the 1,3-dipolar cycloaddition with alkynes. rsc.orgrsc.org This highly efficient and specific reaction is a powerful tool for anchoring a wide variety of molecules, including those with biological or catalytic activity, onto the polymer support. rsc.orgrsc.org
Cross-Coupling Reactions:
The bromo-functionalized polymer can also participate in transition metal-catalyzed cross-coupling reactions. For example, after conversion to a stannylated derivative, the polymer can undergo Stille coupling, a versatile carbon-carbon bond-forming reaction. rsc.orgrsc.org This demonstrates the potential to use these materials as scaffolds for complex organic synthesis.
Applications as Functional Materials:
The ability to tailor the functionality of these polymers opens doors to various advanced applications. For example, quaternization of the amino groups, introduced via substitution of the bromine, can lead to the formation of anion exchange membranes, which are crucial components in fuel cells and other electrochemical devices. rsc.org The robust, insoluble nature of the hydrogenated polynorbornene backbone makes these materials excellent candidates for use as reusable catalyst supports or as the solid phase in organic synthesis. rsc.orgrsc.org
Table 2: Examples of Post-Polymerization Modifications of Bromo-Functionalized Polynorbornenes
| Reaction Type | Reagent/Catalyst | Introduced Functional Group | Potential Application | Reference |
| Nucleophilic Substitution | Sodium Cyanide | Cyano (-CN) | Altering polarity and reactivity | rsc.orgrsc.org |
| Nucleophilic Substitution | Thiophenol | Phenylthio (-SPh) | Introducing aromatic groups | rsc.orgrsc.org |
| Nucleophilic Substitution | Sodium Azide | Azido (-N₃) | Platform for click chemistry | rsc.orgrsc.org |
| Click Chemistry (1,3-Dipolar Cycloaddition) | Alkynes | Triazole-linked moieties | Anchoring diverse functionalities | rsc.orgrsc.org |
| Stille Coupling (after stannylation) | Organostannanes / Pd catalyst | Carbon-linked organic groups | C-C bond formation, synthesis | rsc.orgrsc.org |
| Quaternization (of introduced amino groups) | Alkyl halides | Quaternary ammonium (B1175870) salts | Anion exchange membranes | rsc.org |
Future Research Directions and Unexplored Avenues
Development of Novel Green Synthetic Methodologies
The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research concerning 7-bromobicyclo[2.2.1]hept-2-ene will undoubtedly prioritize the development of green synthetic methodologies to minimize waste, reduce energy consumption, and utilize safer reagents.
Current syntheses often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. A key area for future exploration is the development of one-pot syntheses from readily available starting materials. For instance, processes that can directly and selectively functionalize the bicyclo[2.2.1]heptene skeleton would be highly desirable.
Moreover, the use of alternative energy sources, such as photochemical or mechanochemical activation, could lead to more efficient and sustainable synthetic routes. The investigation of solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids will also be a critical aspect of this research. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the design of next-generation syntheses of this important bicyclic compound. The development of catalytic methods that can achieve high selectivity under mild conditions will be instrumental in achieving these green synthetic goals.
Exploration of New Catalytic Transformations
The unique reactivity of the double bond and the C-Br bond in this compound makes it an excellent substrate for a variety of catalytic transformations. While it has been utilized in reactions such as palladium-catalyzed cross-coupling, there remains significant untapped potential for new catalytic applications.
Future research should focus on expanding the repertoire of catalytic reactions involving this compound. This includes the exploration of novel transition-metal-catalyzed reactions, such as C-H activation, metathesis, and asymmetric catalysis. For example, enantioselective catalytic reactions could provide access to chiral derivatives of this compound, which are valuable for the synthesis of complex natural products and pharmaceuticals.
Furthermore, the development of organocatalytic and biocatalytic transformations represents a promising and sustainable avenue. Enzymes or small organic molecules could be employed to catalyze reactions with high selectivity and under mild, environmentally friendly conditions. The discovery of new catalytic systems that can precisely control the stereochemistry of reactions involving this compound will open up new possibilities for its use in asymmetric synthesis.
Advanced Computational Studies on Reaction Dynamics
A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and catalysts. Advanced computational studies, particularly those employing density functional theory (DFT) and other quantum chemical methods, will play a pivotal role in elucidating reaction pathways, transition states, and the factors that govern selectivity.
For instance, computational modeling can be used to investigate the electrophilic addition of bromine to this compound, a reaction that can lead to rearranged products. researchgate.netresearchgate.netresearchgate.net Such studies can help to explain the role of neighboring group participation and the influence of reaction temperature on the product distribution. researchgate.netresearchgate.netresearchgate.net In a recent instance, a machine learning-augmented DFT method was used to revise the structure of a bromination product, highlighting the power of computational tools in structural elucidation. researchgate.net
Future computational work could focus on modeling the interactions of this compound with various catalysts to predict reactivity and guide the development of more efficient catalytic systems. The simulation of reaction dynamics can provide valuable insights into the intricate details of bond-forming and bond-breaking processes, ultimately enabling more precise control over chemical transformations.
Expanding the Scope of Derivatization for Novel Chemical Architectures
The derivatization of this compound provides a pathway to a wide array of novel and complex chemical architectures. The strained bicyclic framework serves as a versatile scaffold for the construction of molecules with unique three-dimensional shapes.
Future research in this area will likely focus on developing new strategies for the functionalization of the this compound core. This could involve the use of its Grignard reagent, formed by reacting with magnesium, in subsequent reactions with various electrophiles like dimethylformamide (DMF). googleapis.comgoogle.comgoogle.com Such reactions can introduce new functional groups and expand the molecular diversity accessible from this starting material.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-bromobicyclo[2.2.1]hept-2-ene, and how is its purity validated?
- Synthesis Methods :
- Direct bromination of bicyclo[2.2.1]hept-2-ene (norbornene) using bromine (Br₂) in inert solvents like CCl₄ under controlled temperature (0–25°C) .
- Alternative routes include radical bromination or metal-catalyzed bromodehydroxylation of precursor alcohols.
- Characterization :
- NMR : H and C NMR confirm regioselectivity and structural integrity (e.g., double bond retention at C2–C3 and bromine position at C7) .
- GC-MS : Determines purity and molecular ion peak (m/z ≈ 174 for C₇H₉Br) .
Q. What electrophilic addition reactions are feasible with this compound, and how does bromine influence reactivity?
- Reactions :
- Epoxidation : Exo-selective epoxidation using mCPBA (meta-chloroperbenzoic acid) yields 7-bromo-exo-epoxide, driven by steric hindrance at the endo face .
- Hydrohalogenation : Bromine enhances electrophilicity, favoring Markovnikov addition of HX (e.g., HCl) to the less substituted double bond carbon.
- Bromine Effects :
- Electron-withdrawing bromine reduces electron density at the double bond, slowing Diels-Alder reactions compared to unsubstituted norbornene .
Advanced Research Questions
Q. How do steric and electronic factors govern the stereochemical outcomes of this compound in cycloaddition reactions?
- Steric Effects : The bulky bromine at C7 directs exo selectivity in [2+2] or [4+2] cycloadditions by hindering endo approach .
- Electronic Effects : Bromine’s inductive effect stabilizes transition states with partial positive charge on the bicyclic framework.
- Methodology :
- DFT Calculations : Compare energy barriers for endo vs. exo pathways using Gaussian or ORCA software .
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-determining steps.
Q. How can researchers resolve contradictions in reported regioselectivity for cross-coupling reactions of this compound?
- Case Study : Suzuki-Miyaura coupling discrepancies (e.g., C7 vs. C2 coupling sites).
- Approaches :
- Ligand Screening : Test bulky ligands (e.g., SPhos) to favor oxidative addition at the C–Br bond .
- Solvent Effects : Polar aprotic solvents (DMF) enhance Pd catalyst activity, while nonpolar solvents favor steric control.
- Validation :
- X-ray Crystallography : Confirm coupling product structures .
Q. What computational tools predict the kinetic vs. thermodynamic control in ring-opening reactions of this compound?
- Kinetic Control : Acid-catalyzed ring-opening at low temperatures favors less stable carbocation intermediates.
- Thermodynamic Control : Higher temperatures stabilize tertiary carbocations via hydride shifts.
- Tools :
- Molecular Dynamics (MD) Simulations : Model transition states using AMBER or CHARMM force fields.
- Isotope Labeling : Track hydride shifts via deuterated derivatives in H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
